6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride
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Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique chemical properties and its role as an intermediate in the synthesis of various pharmaceuticals. The presence of the sulfonyl chloride group makes it highly reactive, particularly in substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves multiple steps. One common method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation of the alpha-diazoacetate using Ru(II) catalysis .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The bicyclic structure allows for intramolecular cyclization reactions, which can be catalyzed by transition metals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Transition metals such as Ru(II) are used in cyclopropanation reactions.
Solvents: Anhydrous THF and other non-polar solvents are often employed to maintain the reactivity of intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cyclization reactions can produce various bicyclic compounds.
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its reactivity and versatility.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can be readily substituted, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar bicyclic compound without the dimethyl and sulfonyl chloride groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Lacks the sulfonyl chloride group but shares the bicyclic structure.
Boceprevir: A pharmaceutical compound that includes a similar bicyclic structure as part of its molecular framework.
Uniqueness
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is unique due to the presence of both the dimethyl groups and the sulfonyl chloride group. This combination imparts distinct chemical properties, making it highly reactive and versatile in synthetic applications. Its role as an intermediate in the synthesis of various pharmaceuticals further highlights its importance in scientific research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO2S |
---|---|
Molecular Weight |
209.69 g/mol |
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClNO2S/c1-7(2)5-3-9(4-6(5)7)12(8,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZINVUBFAPTZSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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